![molecular formula C4H6N2O2 B15309321 n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine](/img/structure/B15309321.png)
n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine is a compound that features an oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazole-based compounds, including n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine, often involves the van Leusen reaction. This method utilizes tosylmethyl isocyanides (TosMICs) as key reagents . The reaction typically proceeds under mild conditions and can be catalyzed by various metal catalysts such as palladium or nickel . The reaction conditions can be optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of oxazole derivatives may involve continuous flow processes to enhance efficiency and scalability. The use of ionic liquids as solvents has been reported to improve the yield and purity of the products . Additionally, microwave-assisted synthesis can be employed to reduce reaction times and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazoles .
Wissenschaftliche Forschungsanwendungen
n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity . The compound may inhibit enzymes or modulate receptor functions by binding to their active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Oxazole: A basic oxazole structure without additional functional groups.
Oxazoline: A reduced form of oxazole with a saturated nitrogen atom.
Isoxazole: A structural isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Uniqueness
n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and biological activity compared to other oxazole derivatives .
Eigenschaften
Molekularformel |
C4H6N2O2 |
|---|---|
Molekulargewicht |
114.10 g/mol |
IUPAC-Name |
N-(1,3-oxazol-5-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C4H6N2O2/c7-6-2-4-1-5-3-8-4/h1,3,6-7H,2H2 |
InChI-Schlüssel |
WXOLAFSJBWFSSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC=N1)CNO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


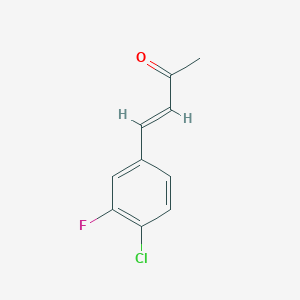

![5-Bromo-4-methylbenzo[d][1,3]dioxole](/img/structure/B15309256.png)
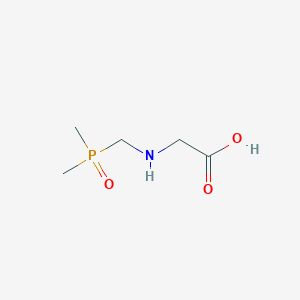

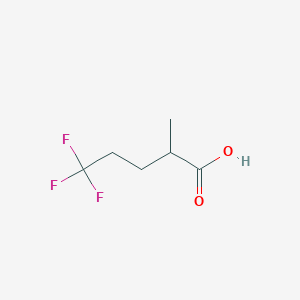
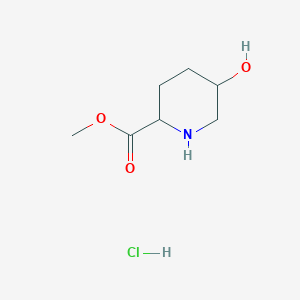

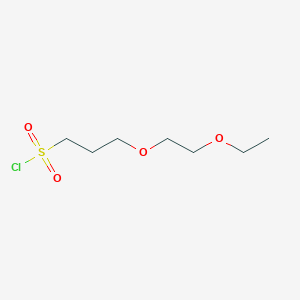
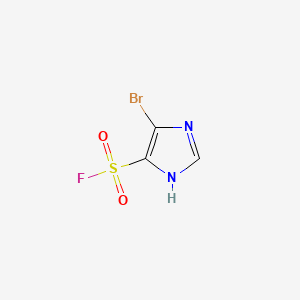
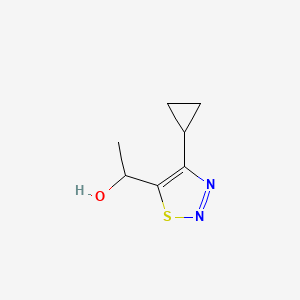
![4-[Difluoro(phenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B15309309.png)
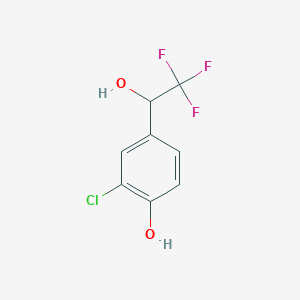
![3-(benzenesulfonyl)-7-chloro-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B15309318.png)
